N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-prop-2-enylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISHWNZSCLKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 En 1 Yl Pyrrolidine 2 Carboxamide and Derivatives
Strategies for Pyrrolidine (B122466) Ring Formation in Carboxamide Structures
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and natural products. nih.gov Its synthesis can be achieved through various methodologies, primarily categorized into the cyclization of linear precursors and the transformation of existing ring systems.
Cyclization Reactions of Acyclic Precursors
The formation of the pyrrolidine ring from acyclic precursors is a fundamental strategy that offers the flexibility to introduce desired substituents at various positions. One prominent method involves the intramolecular cyclization of functionalized linear chains. For instance, the cyclization of N-substituted-2-alleneamides has been developed to produce pyrrolidin-5-one-2-carboxamides. nih.govursa.cat This reaction proceeds via a 5-exo-dig cyclization, often facilitated by a base such as potassium tert-butoxide (KOt-Bu), and is characterized by its high atom economy and mild reaction conditions. ursa.cat
Another approach is the intramolecular amination of unsaturated carbon-carbon bonds. pjaec.pk For example, an amine can undergo intramolecular cyclization upon reflux in the presence of a suitable catalyst and base, such as palladium on carbon and sodium acetate (B1210297) in methanol, to yield the pyrrolidine ring. pjaec.pk Furthermore, the cyclization of amino alcohols or amino ketones under acidic or basic conditions represents a classical yet effective method for pyrrolidine synthesis. mdpi.com
The following table summarizes selected cyclization strategies for the formation of pyrrolidine rings in structures related to carboxamides.
| Precursor Type | Cyclization Method | Key Reagents/Conditions | Product Type |
| N-Substituted-2-alleneamides | 5-exo-dig cyclization | KOt-Bu | Pyrrolidin-5-one-2-carboxamides |
| Acyclic aminoalkenes | Intramolecular amination | Pd/C, NaOAc, MeOH, reflux | Pyrrolidine derivatives |
| Acyclic amino alcohols | Intramolecular cyclization | Acidic or basic conditions | Pyrrolidine derivatives |
Ring Transformations for Pyrrolidine Core Establishment
In addition to building the pyrrolidine ring from linear precursors, transforming existing cyclic structures offers an alternative and sometimes more efficient route. A notable example is the ring contraction of pyridines. nih.gov Photo-promoted reactions of pyridines with silylborane can lead to the formation of pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as versatile building blocks for further functionalization. nih.gov
Another strategy involves the transformation of other heterocyclic systems. For instance, the ozonolysis of an oxazine (B8389632) can lead to a ring-opening, followed by an intramolecular cyclization of the resulting aminoaldehyde to form a pyrrolidine derivative. pjaec.pk This stereoselective method has been applied in the synthesis of complex natural products. pjaec.pk
Amide Bond Formation Approaches for Pyrrolidine-2-carboxamide (B126068) Derivatives
The formation of the amide bond between the pyrrolidine-2-carboxylic acid (proline) moiety and an amine is a critical step in the synthesis of the target compound. This can be accomplished through direct methods or, more commonly, with the assistance of coupling reagents to enhance efficiency and yield.
Direct Amidation Methods
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at elevated temperatures, to form the amide bond with the concomitant removal of water. While conceptually simple, this method often requires harsh conditions and can be inefficient for sensitive substrates.
A more contemporary and milder approach to direct amidation is the use of biocatalysis. Enzymes, such as immobilized Candida antarctica lipase (B570770) B (CalB) variants, have been shown to catalyze the amidation of unprotected L-proline with ammonia (B1221849) in organic solvents. acs.org This biocatalytic method offers several advantages, including high atom efficiency, avoidance of racemization, and the elimination of halogenated solvents and chemical waste. acs.org
Coupling Reagent-Assisted Synthesis
To circumvent the often harsh conditions of direct amidation, a wide array of coupling reagents has been developed to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. These reagents are central to modern amide synthesis, particularly in peptide chemistry. mdpi.com
Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.gov Other effective coupling systems include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.gov
More recently, diphenylsilane (B1312307) has been introduced as a sustainable coupling reagent for amide bond formation. nih.gov This method allows for the direct coupling of carboxylic acids and amines, releasing only hydrogen and a siloxane as by-products, thus offering a greener alternative to traditional coupling agents. nih.gov
The table below provides a selection of common coupling reagents used in the synthesis of pyrrolidine-2-carboxamide derivatives.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt. |
| Phosphonium Salts | BOP, PyBOP | High efficiency, suitable for sterically hindered substrates. |
| Uronium Salts | HBTU, HATU | Rapid coupling, commonly used in solid-phase peptide synthesis. |
| Silanes | Diphenylsilane | Sustainable, minimal waste by-products. |
Introduction and Functionalization of the Prop-2-en-1-yl Moiety
The prop-2-en-1-yl (allyl) group is a valuable functional handle in organic synthesis due to the reactivity of its double bond. In the context of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide, this group can be introduced via N-alkylation of a pre-formed pyrrolidine-2-carboxamide or by using allylamine (B125299) in the amide bond formation step. Once installed, the allyl group can undergo a variety of chemical transformations to introduce further complexity and functionality into the molecule.
The terminal double bond of the N-allyl group is amenable to a range of reactions. For instance, epoxidation , using reagents like meta-chloroperoxybenzoic acid (m-CPBA), can convert the alkene into an epoxide, which is a versatile intermediate for further nucleophilic attack. researchgate.netwikipedia.orgDihydroxylation , typically achieved with osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4), can introduce two hydroxyl groups across the double bond, leading to diol derivatives.
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the double bond, yielding a primary alcohol. libretexts.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent across the alkene, followed by oxidation with hydrogen peroxide in the presence of a base. masterorganicchemistry.com Conversely, a Wacker-type oxidation , employing a palladium catalyst, can be used to form a methyl ketone. nih.gov
Ozonolysis offers a way to cleave the double bond, leading to the formation of an aldehyde or a carboxylic acid, depending on the workup conditions. nih.gov This transformation can be useful for shortening the side chain or introducing other functional groups. Furthermore, the allyl group can participate in olefin metathesis reactions, catalyzed by ruthenium-based complexes, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. organic-chemistry.org
The following table summarizes key functionalization reactions of the prop-2-en-1-yl group.
| Reaction Type | Key Reagents | Product Functional Group |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO4, NMO | Diol |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Primary Alcohol |
| Wacker-Type Oxidation | PdCl2, CuCl2, O2 | Methyl Ketone |
| Ozonolysis | 1. O3, 2. DMS or H2O2 | Aldehyde or Carboxylic Acid |
| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | New C=C bond |
N-Alkylation Strategies
N-alkylation represents a direct and common method for the synthesis of N-substituted pyrrolidine-2-carboxamides. This strategy typically involves the reaction of a pyrrolidine-2-carboxamide precursor with an allyl electrophile, such as allyl bromide or allyl chloride. The reaction is a nucleophilic substitution where the secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the allyl group.
A general and established route to N-substituted pyrrolidine-2-carboxamides begins with a chiral precursor like L-proline. rroij.com The carboxylic acid of proline is first activated, often by conversion to an acyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rroij.comnih.gov This activated intermediate, pyrrolidine-2-carbonyl chloride, is then reacted with a primary amine. rroij.com For the synthesis of the title compound, this would be allylamine.
Alternatively, direct N-alkylation of a pre-existing pyrrolidine-2-carboxamide can be performed. This involves treating the carboxamide with a base to deprotonate the nitrogen, making it more nucleophilic, followed by the addition of an allyl halide. The choice of base and solvent is critical to optimize the yield and minimize side reactions.
Table 1: Representative N-Alkylation Conditions
| Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Pyrrolidine-2-carboxylic acid | 1. PCl₅, Acetyl chloride 2. Substituted Aniline | Heat to reflux in acetone | N-(substituted phenyl)pyrrolidine-2-carboxamide | rroij.com |
| N-protected proline | Allyl Bromide, Base (e.g., Cs₂CO₃) | DMF, Heat | N-allyl-proline derivative | mdpi.com |
| Pyrrolidine-2-carboxamide | Allyl Bromide, Base (e.g., K₂CO₃) | Acetonitrile, Reflux | This compound | General Method |
Post-Synthesis Modification of the Allyl Group
Once the N-allyl group is installed, its double bond serves as a versatile functional handle for further molecular elaboration. A variety of chemical transformations can be performed on the allyl group to introduce new functionalities and build more complex molecular architectures.
One significant modification is cross-metathesis . Using a ruthenium-based catalyst, such as the Grubbs II catalyst, the N-allyl group can react with other olefins, like benzyl (B1604629) acrylate, to form new carbon-carbon bonds. uobaghdad.edu.iq This reaction allows for the extension of the side chain and the introduction of ester functionalities.
Another common transformation is oxidation . The double bond can be oxidized under various conditions. For instance, hydroboration-oxidation can convert the allyl group into a propan-1-ol derivative, providing a primary alcohol for further reactions. nih.gov Dihydroxylation using osmium tetroxide or epoxidation followed by hydrolysis can yield diol products.
Table 2: Examples of Allyl Group Modifications
| Reaction Type | Reagents | Functional Group Transformation | Reference |
|---|---|---|---|
| Cross-Metathesis | Benzyl acrylate, Grubbs II catalyst, CuI | Allyl → Cinnamate ester derivative | uobaghdad.edu.iq |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Allyl → 3-Hydroxypropyl | nih.gov |
| Wacker-type Oxidation | Pd(II) catalyst, O₂ | Allyl → Propanone | uobaghdad.edu.iq |
Stereoselective Synthesis of Pyrrolidine-2-carboxamide Scaffolds
The pyrrolidine ring of the target molecule contains a stereocenter at the C2 position. Controlling the stereochemistry at this position is paramount, as different stereoisomers can exhibit vastly different biological activities. nih.gov Therefore, stereoselective synthesis is a central theme in the preparation of these scaffolds.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
Asymmetric synthesis methodologies are employed to control the formation of chiral centers. This is often achieved using either chiral auxiliaries or chiral catalysts.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net In the context of pyrrolidine synthesis, N-tert-butanesulfinyl imines have proven to be effective chiral auxiliaries. uobaghdad.edu.iq For example, the asymmetric Tsuji-Trost allylation of N-tert-butanesulfinyl imines can be used to install an allyl group with high diastereoselectivity. uobaghdad.edu.iq After the desired stereocenter is set, the auxiliary can be cleaved and removed.
Chiral catalysts , on the other hand, are used in substoichiometric amounts to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, is particularly prominent. Proline and its derivatives are themselves widely used as organocatalysts. mdpi.comunibo.it For instance, prolinamides bearing bulky substituents can effectively catalyze Michael additions and aldol (B89426) reactions with high enantioselectivity. mdpi.comnih.gov Transition metal catalysts featuring chiral ligands, such as the Cu(OAc)₂/(R)-BINAP system, are also powerful tools for asymmetric synthesis of pyrrolidine derivatives. nih.gov
Derivatization from Chiral Pyrrolidine Precursors (e.g., L-Proline)
One of the most straightforward and widely used approaches to obtain enantiomerically pure pyrrolidine-2-carboxamides is to start from a naturally occurring, inexpensive chiral precursor. L-proline, a non-essential amino acid, is the most common starting material for this purpose. mdpi.comnih.govresearchgate.net
The synthesis begins with the protection of the amine group of L-proline if necessary, followed by the activation of the carboxylic acid group. As previously mentioned, conversion to an acyl chloride is a common method. rroij.com This activated L-proline derivative is then coupled with the desired amine (allylamine in this case) to form the amide bond, yielding the (S)-enantiomer of this compound. This approach ensures that the stereochemistry at the C2 position is retained from the starting L-proline. mdpi.com
Table 3: Synthetic Routes from L-Proline
| Step 1 | Step 2 | Key Advantage | Reference |
|---|---|---|---|
| L-Proline + SOCl₂/PCl₅ | Product of Step 1 + Allylamine | Direct, retains stereochemistry | rroij.com |
| N-Boc-L-Proline + Coupling Agent (e.g., EDC) | Product of Step 1 + Allylamine, followed by deprotection | Mild conditions, good for sensitive substrates | mdpi.com |
| L-Proline reduction to L-Prolinol | Further functional group interconversions | Access to different derivatives | mdpi.com |
Multicomponent Reaction Approaches to Pyrrolidine Carboxamides
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical route to complex molecules. tandfonline.com Several MCRs are applicable to the synthesis of the pyrrolidine carboxamide scaffold.
The Ugi reaction is a prominent four-component reaction (4-CR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. researchgate.net By choosing appropriate starting materials, this reaction can be adapted to synthesize pyrrolidinyl 2-carboxamides. researchgate.net For example, using a pyrrolidine-based amine or carboxylic acid component can directly incorporate the desired ring system into the final product. researchgate.netnih.gov The Ugi reaction is known for its high convergence and ability to generate molecular diversity rapidly. researchgate.netnih.gov
Scalability and Efficiency Considerations in Synthetic Pathways
For the synthesis of this compound, routes starting from L-proline are generally advantageous due to its low cost and natural chirality. nih.gov However, reagents like phosphorus pentachloride can be hazardous on a large scale. Alternative amide coupling reagents that are safer and produce fewer toxic byproducts are often preferred in industrial settings.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
No published experimental NMR data is available for this compound.
Proton NMR (¹H NMR) Chemical Shift Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons within this compound have not been reported in the scientific literature.
Carbon-13 NMR (¹³C NMR) Investigations
The characteristic chemical shifts for the carbon atoms of the pyrrolidine (B122466) ring, the amide carbonyl, and the allyl group have not been documented.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Advanced 2D NMR studies, which would confirm the connectivity and spatial relationships between atoms, have not been performed or published for this molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
While characteristic absorption bands for the N-H bond, C=O (Amide I), N-H bend (Amide II), C-N bonds, and C=C bond of the allyl group would be expected, a specific experimental IR spectrum with precise wavenumbers is not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
The mass spectrum, which would confirm the molecular weight and provide insight into the compound's fragmentation pathways under ionization, has not been published.
High-Resolution Mass Spectrometry (HR-MS)
Precise mass data from HR-MS, which would confirm the elemental composition of the molecule, is unavailable.
X-ray Crystallography for Solid-State Structural Determination
The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound can be elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and crystal packing.
As of the current literature review, specific crystallographic data for this compound has not been reported. However, analysis of structurally related pyrrolidine derivatives provides insights into the expected molecular conformation. For instance, studies on other N-substituted pyrrolidine carboxamides reveal the puckering of the pyrrolidine ring and the conformational preferences of the carboxamide group. The determination of the crystal structure of the title compound would be a valuable contribution to the field, allowing for a deeper understanding of its intermolecular interactions and solid-state properties.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.03 |
| R-factor | 0.05 |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be determined from an X-ray crystallographic study.
Chromatographic Purity and Characterization (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of this compound and for its characterization. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, allowing for the separation of the compound from any impurities. The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification.
Table 2: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Retention Time (Rt) | 3.5 min |
Note: The data in this table is for illustrative purposes and represents a typical HPLC method that could be applied.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used for the qualitative analysis of a sample's purity. A small amount of the compound is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a solvent (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retardation factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.
Table 3: Example TLC Conditions for this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate (B1210297):Hexane (1:1) |
| Visualization | UV light (254 nm) or Iodine vapor |
| Rf Value | 0.45 |
Note: This table provides an example of TLC conditions that could be used for the analysis of this compound.
Computational Chemistry and Theoretical Studies
Conformational Analysis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, typically described as envelope (E) or twist (T) forms. The positions of the substituents on the ring, in this case, the carboxamide group at position 2, influence the preferred conformation. For N-substituted pyrrolidines, a conformational search using computational methods can identify the lowest energy conformers. researchgate.net The N-acyl group in related structures tends to favor an axial orientation for substituents at the 2- and 5-positions, which restricts the possible conformations of the pyrrolidine ring. researchgate.net
Furthermore, rotation around the C-N amide bond and the N-C bond of the prop-2-en-1-yl (allyl) group introduces additional conformational flexibility. A systematic conformational search, often performed using molecular mechanics or quantum mechanical methods, is necessary to identify the global minimum energy structure and the ensemble of low-energy conformers that are likely to be populated at room temperature. researchgate.net The relative energies of these conformers determine their population distribution according to the Boltzmann weighting factor. researchgate.net Understanding the preferred conformation is essential for predicting how the molecule will interact with biological targets.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By calculating the electron density, DFT can provide valuable insights into various chemical properties. A common approach involves geometry optimization of the molecule to find its lowest energy structure, followed by the calculation of electronic properties using a functional like B3LYP with a suitable basis set (e.g., 6-311G(2d,p)). researchgate.net
For this compound, DFT calculations can determine key electronic parameters:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. arabjchem.org
These calculations help in understanding the sites within the molecule that are most likely to participate in chemical reactions. For instance, the analysis of frontier molecular orbitals can indicate regions susceptible to nucleophilic or electrophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
The MEP map is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like the oxygen of the carbonyl group). These are sites for electrophilic attack. researchgate.net
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms (like the N-H of the amide). These are sites for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule. researchgate.net
For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. A positive potential (blue) would be expected around the amide hydrogen, highlighting its function as a hydrogen bond donor. This information is critical for predicting how the molecule might bind to a biological receptor. nih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide static pictures of a molecule's properties at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the molecule's conformational space under specific conditions (e.g., in a solvent like water). nih.gov
For this compound, an MD simulation can:
Explore Conformational Landscapes: Reveal the different conformations the molecule can adopt and the transitions between them, providing a more comprehensive understanding of its flexibility than static methods.
Analyze Stability: Assess the stability of specific conformations and the interactions that stabilize them, such as intramolecular hydrogen bonds.
Simulate Solvent Effects: Show how the presence of a solvent influences the molecule's structure and dynamics.
MD simulations are particularly useful for studying the interaction of a molecule with a biological target, as they can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex over time. mdpi.comresearchgate.net
In Silico Prediction of Molecular Interactions and Binding Modes
In silico methods, particularly molecular docking, are widely used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This technique involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov
For this compound, molecular docking could be used to investigate its potential as an inhibitor for various enzymes where other pyrrolidine carboxamides have shown activity, such as Mycobacterium tuberculosis InhA or N-acylethanolamine acid amidase (NAAA). nih.govrsc.org A typical docking study would reveal:
Binding Pose: The preferred orientation and conformation of the molecule within the active site.
Key Interactions: The specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov
Binding Affinity: A score that estimates the strength of the interaction, which can be used to rank potential drug candidates.
For example, studies on similar pyrrolidine carboxamide inhibitors have shown that the carbonyl oxygen and the amide nitrogen frequently form crucial hydrogen bonds with residues in the enzyme's active site, anchoring the inhibitor in place. nih.gov The various substituents on the pyrrolidine ring then form additional interactions that contribute to potency and selectivity. nih.gov
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Receptor |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Main Chain Carbonyl |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Tyrosine, Serine, Lysine, Arginine, Main Chain N-H |
| Hydrophobic Interactions | Pyrrolidine Ring, Prop-2-en-1-yl Group | Leucine, Isoleucine, Valine, Phenylalanine |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Pyrrolidine Carboxamide Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using statistical techniques to derive a mathematical equation that relates these descriptors to the observed activity or property. silae.it
For a series of pyrrolidine carboxamide derivatives, a QSAR study could be performed to understand the structural requirements for a specific biological activity, such as enzyme inhibition. silae.it For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
A hypothetical QSAR model for a series including this compound might reveal that:
Steric Fields: Certain regions around the molecule require bulky substituents for enhanced activity, while other areas are sterically hindered.
Electrostatic Fields: The model could indicate that increasing the negative potential (e.g., by adding electron-withdrawing groups) in a specific region improves binding affinity.
These models serve as valuable predictive tools, allowing researchers to estimate the activity of newly designed compounds in silico before undertaking their chemical synthesis, thereby saving time and resources. nih.govsilae.it
| Parameter | Description | Significance in Modeling |
|---|---|---|
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration; used as the dependent variable. silae.it | Quantifies biological activity for the model to predict. |
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by cross-validation (e.g., Leave-One-Out). A q² > 0.5 is generally considered predictive. silae.it | Indicates the internal robustness and predictive power of the model. |
| r² | The coefficient of determination; measures how well the model fits the training set data. silae.it | Indicates the goodness of fit of the model. |
| r²_pred | The predictive r² for an external test set of compounds not used in model generation. nih.gov | Provides an external validation of the model's predictive capability. |
Reactivity and Mechanistic Studies of N Prop 2 En 1 Yl Pyrrolidine 2 Carboxamide
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom within the pyrrolidine ring is a secondary amine, which confers both basic and nucleophilic characteristics to the molecule. nih.gov Its reactivity is a cornerstone for the synthesis of more complex N-functionalized pyrrolidines. nih.gov
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions such as alkylation, acylation, and arylation. The specific conditions for these reactions depend on the electrophile used and the desired outcome. For instance, the nitrogen can be targeted in transition metal-facilitated intramolecular amine additions onto alkenes, expanding the synthetic toolkit for medicinal chemists.
Furthermore, the pyrrolidine nitrogen can be involved in radical reactions. Under oxidative conditions, it is possible to generate a nitrogen radical. This highly reactive intermediate can then undergo intramolecular cyclization by adding onto a tethered olefin, a pathway utilized in the formation of fused bicyclic systems. nih.gov Mechanistic studies have considered various pathways for such cyclizations, including aminocupration followed by homolysis to a carbon radical or the direct oxidation of the nitrogen to a nitrogen radical followed by cyclization. nih.gov
Table 1: Potential Reactions at the Pyrrolidine Nitrogen
| Reaction Type | Reagent Class | Potential Product Type | Mechanistic Feature |
|---|---|---|---|
| Alkylation | Alkyl halides | N-Alkyl-pyrrolidinium salt | Nucleophilic substitution |
| Acylation | Acyl chlorides, Anhydrides | N-Acyl-pyrrolidine derivative | Nucleophilic acyl substitution |
Reactions of the Amide Carbonyl Group
The amide group in N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is a relatively stable functional group due to resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. However, it can undergo specific transformations under forcing conditions.
One of the primary reactions of the amide carbonyl is reduction. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. mdpi.com In the case of this compound, this reaction would yield (S)-(1-allylpyrrolidin-2-yl)methanamine, transforming the carboxamide into a diamine derivative while preserving the stereochemistry at the C-2 position. mdpi.com This transformation is a key step in the synthesis of various biologically active compounds and drug precursors. mdpi.com
The synthesis of pyrrolidine carboxamides themselves often relies on peptide coupling reagents that activate the corresponding carboxylic acid for reaction with an amine. nih.gov While this is part of the synthesis of the title compound, the reverse reaction, hydrolysis, is also a key aspect of its reactivity (see Section 5.4).
Reactivity of the Prop-2-en-1-yl (Allyl) Moiety
The allyl group provides a versatile reaction handle due to the presence of a carbon-carbon double bond. This moiety can participate in a wide array of reactions, including additions, cycloadditions, and polymerization.
The double bond of the allyl group is electron-rich and readily undergoes electrophilic addition reactions. pressbooks.pub When an electrophile such as a hydrogen halide (H-X) adds to the double bond, the reaction proceeds through a carbocation intermediate. pressbooks.pub Due to the proximity of the double bond, the initially formed secondary carbocation is in resonance with a primary carbocation, forming a delocalized allylic carbocation. pressbooks.pub The subsequent attack by the nucleophile (X⁻) can occur at either of the two carbons sharing the positive charge, leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pub
Halogenation, for example with bromine (Br₂), follows a similar pathway, yielding a mixture of 1,2- and 1,4-dibromo adducts. pressbooks.pub Oxidative halogenation can also occur. For instance, reactions of N-allyltrifluoromethanesulfonamides with t-BuOCl–NaI can lead to the formation of diiodo- or mixed halogen-substituted products. researchgate.net
Table 2: Products of Electrophilic Addition to the Allyl Group
| Electrophile | Nucleophile | Potential Product(s) | Addition Type(s) |
|---|---|---|---|
| HBr | Br⁻ | 3-Bromo-1-propyl and 1-bromo-2-propyl derivatives | 1,2- and 1,4-Addition |
| Br₂ | Br⁻ | 2,3-Dibromopropyl and 1,3-dibromo-2-propyl derivatives | 1,2- and 1,4-Addition |
The alkene of the allyl group can serve as a dipolarophile in [3+2] cycloaddition reactions. mdpi.com This type of reaction, often involving 1,3-dipoles like azomethine ylides, is a powerful method for constructing five-membered heterocyclic rings, including new pyrrolidine rings. nih.govmdpi.com This allows for the synthesis of complex polycyclic structures containing the initial pyrrolidine-2-carboxamide (B126068) scaffold.
The allyl group can also participate in other types of cycloadditions, such as the [2+2+2] cycloaddition, which is an atom-efficient process for synthesizing carbo- and heterocyclic systems, typically catalyzed by organometallic complexes. rsc.org Intramolecular cycloadditions are also possible, where the allyl group reacts with another functional group within the same molecule or a transiently formed reactive intermediate. Copper(I)-promoted allylation reactions have been used to stereoselectively synthesize allylated pyrrolidine products. nih.gov
The terminal double bond of the allyl group suggests a potential for polymerization. Allylic monomers can be polymerized through various mechanisms, including radical polymerization. However, the reactivity of allyl compounds in radical polymerization is often limited by degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, forming a stable allylic radical that is slow to reinitiate polymerization.
Despite this, polymerization of related compounds like N-vinyl pyrrolidone has been achieved with good control using techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net While this compound is an allylic rather than a vinylic monomer, its potential to be incorporated into polymers or copolymers under specific catalytic conditions remains an area of interest. The polymerization of lactams like pyrrolidone itself to form polyamides is also a well-established industrial process, though it proceeds via a ring-opening mechanism rather than addition at an allyl group. google.com
Hydrolysis and Degradation Pathways
The stability of this compound is subject to its chemical environment, particularly with respect to hydrolysis and metabolic degradation. The most susceptible linkage to hydrolysis is the amide bond.
Under either acidic or basic conditions, the amide bond can be cleaved to yield its constituent carboxylic acid and amine. In this case, hydrolysis would produce L-proline (pyrrolidine-2-carboxylic acid) and allylamine (B125299). This reaction is a common degradation pathway for many amide-containing pharmaceuticals and biomolecules.
In biological systems, alicyclic amines like pyrrolidine are subject to metabolic degradation. researchgate.net Common biotransformations include oxidation of the ring, often at the α-carbons adjacent to the nitrogen, which can be mediated by cytochrome P450 enzymes. researchgate.net This can lead to the formation of unstable carbinolamine intermediates, which may subsequently undergo ring opening to form amino aldehydes. researchgate.net Such metabolic pathways are important considerations in the study of pyrrolidine-containing bioactive compounds.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can be directed at either the pyrrolidine ring or the allyl group, depending on the reagents and reaction conditions employed.
Oxidation Reactions
The oxidation of N-acylpyrrolidines, a class of compounds to which N-allylprolinamide belongs, has been shown to proceed via oxidative C-N bond cleavage under certain conditions. For instance, ruthenium porphyrin-catalyzed oxidation of N-acyl cyclic amines with pyridine (B92270) N-oxides can lead to the formation of N-acyl amino acids. nih.gov In the context of N-allylprolinamide, this could potentially result in the formation of N-acyl-γ-aminobutyric acid derivatives. The reaction is believed to proceed through an α-hydrogen atom abstraction as the rate-determining step. nih.gov
Specific oxidation of the allyl group can also be achieved. Common methods for the oxidation of alkenes, such as epoxidation followed by hydrolysis to a diol, or ozonolysis to yield aldehydes, are theoretically applicable to N-allylprolinamide, although specific studies on this substrate are not extensively documented in the reviewed literature.
Reduction Chemistry
The reduction of this compound can target either the amide functionality or the allyl group. While amides are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) alone, their reduction to the corresponding amines can be achieved using more powerful reducing agents or by activating the amide group. For instance, the activation of amides with triflic anhydride (B1165640) (Tf₂O) followed by reduction with sodium borohydride in THF at room temperature has been reported as an effective method for the reduction of various amides to amines.
Selective reduction of the allyl group to a propyl group can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation saturates the carbon-carbon double bond without affecting the amide or the pyrrolidine ring.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Ring Oxidation | Ruthenium porphyrin/Pyridine N-oxide | N-acyl-γ-aminobutyric acid derivative |
| Amide Reduction | 1. Tf₂O 2. NaBH₄ | N-(prop-2-en-1-yl)pyrrolidin-2-ylmethanamine |
| Allyl Reduction | H₂, Pd/C | N-propylpyrrolidine-2-carboxamide |
Derivatization and Functionalization Strategies
The presence of the reactive allyl group and the secondary amine within the pyrrolidine ring (after potential N-dealkylation) offers numerous possibilities for derivatization and functionalization of this compound.
Reactions Involving the Allyl Group
The carbon-carbon double bond of the allyl group is a prime site for a variety of addition and transition-metal-catalyzed coupling reactions.
Halogenation and Halohydrin Formation: The allyl group can readily react with halogens (e.g., Br₂, I₂) to form dihaloalkanes or with N-halosuccinimides in the presence of water to yield halohydrins.
Hydroformylation: The rhodium-catalyzed hydroformylation of allyl amides can introduce a formyl group, leading to the formation of aldehydes which can be further modified.
Heck Reaction: Palladium-catalyzed Heck reactions allow for the arylation or vinylation of the allyl group, providing a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents. nih.gov
Cyclization Reactions: Intramolecular cyclization reactions involving the allyl group and the amide nitrogen can be induced. For example, hypervalent iodine-mediated cyclization of N-alkenylamides can lead to the formation of pyrrolidine rings, suggesting that under specific conditions, further annulation to the existing pyrrolidine core could be possible.
Functionalization of the Pyrrolidine Ring
While the pyrrolidine ring in N-allylprolinamide is relatively stable, functionalization can be achieved, particularly at the nitrogen atom.
N-Dealkylation and Re-alkylation/Acylation: Although challenging, removal of the allyl group would generate the parent prolinamide, which could then be functionalized with different alkyl or acyl groups at the nitrogen atom.
Ring-Opening: As mentioned in the oxidation section, oxidative cleavage of the C-N bond can be considered a functionalization strategy that linearizes the pyrrolidine ring. nih.gov
Derivatization of the Carboxamide: The amide N-H can participate in hydrogen bonding and can be deprotonated under strong basic conditions, allowing for further reactions, although this is less common for secondary amides.
| Strategy | Reagent/Catalyst | Resulting Moiety |
| Allyl Group | ||
| Halogenation | Br₂ | 2,3-Dibromopropyl |
| Hydroformylation | CO, H₂, Rh catalyst | Formylpropyl |
| Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted propyl |
| Pyrrolidine Ring | ||
| Ring-Opening Oxidation | Ruthenium porphyrin | γ-Aminobutyric acid derivative |
Exploration of Biological Interactions and Mechanistic Insights Excluding Clinical Data
Interaction with Molecular Targets (e.g., Enzymes, Receptors)
Research into the enzymatic inhibition profile of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide has centered on its activity against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. In a significant high-throughput screening effort to identify novel antitubercular agents, this compound was identified as an inhibitor of InhA. nih.gov
The study by He et al. (2006) identified a series of pyrrolidine (B122466) carboxamides as a new class of InhA inhibitors. nih.gov Within this series, this compound, designated as compound 'd6', demonstrated direct inhibition of the InhA enzyme. nih.gov The inhibitory activity was quantified with a half-maximal inhibitory concentration (IC₅₀), as detailed in the table below. This discovery positioned the pyrrolidine carboxamide scaffold as a promising starting point for further optimization efforts to develop more potent antitubercular drugs that directly target InhA. nih.govnih.gov
Table 1: In Vitro Inhibition of M. tuberculosis InhA by this compound
| Compound Name | Target Enzyme | Organism | IC₅₀ (µM) |
|---|---|---|---|
| This compound (d6) | InhA | Mycobacterium tuberculosis | 10.05 |
Data sourced from He et al., 2006. nih.gov
Currently, there is no publicly available scientific literature detailing in vitro inhibition studies of this compound against Plasmodium falciparum N-myristoyltransferase (PfNMT) or polyphenol oxidase (PPO).
There is no available data from published scientific studies on the receptor binding profile of this compound at a molecular level.
Antimicrobial Research Focus (In Vitro Studies)
The primary focus of antimicrobial research for this compound has been its activity against Mycobacterium tuberculosis. The inhibition of the InhA enzyme, a key component in the mycobacterial fatty acid elongation cycle, provides a validated mechanism for antitubercular agents. nih.govnih.gov
Studies have confirmed that pyrrolidine carboxamides as a class target InhA, and this activity translates to whole-cell efficacy against M. tuberculosis. researchgate.net While the lead compound this compound (d6) was identified through its enzymatic inhibition, subsequent optimization of this scaffold led to derivatives with significantly improved potency. nih.gov
Detailed whole-cell activity data (e.g., Minimum Inhibitory Concentration, MIC) for the specific compound this compound against M. tuberculosis or other Gram-positive and Gram-negative bacterial strains has not been detailed in the available literature. The focus remained on the enzymatic inhibition as a starting point for medicinal chemistry efforts.
No specific studies investigating the anti-biofilm formation capabilities of this compound have been reported in the peer-reviewed scientific literature.
There are no published research findings on the in vitro antiplasmodial activity of this compound against Plasmodium falciparum or other parasitic organisms.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Antioxidant Activity Investigations (In Vitro Radical Scavenging)
The antioxidant potential of pyrrolidine derivatives has been a subject of significant interest in preclinical research. A number of studies have investigated the in vitro radical scavenging activity of various compounds containing the pyrrolidine moiety. For instance, a series of novel pyrrolidin-2-one derivatives were evaluated for their antioxidant properties. nih.govresearchgate.net Among the seventeen compounds tested, compound EP-40, identified as 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, demonstrated a significant antioxidant effect. nih.govresearchgate.net This activity is believed to be related to its adrenolytic properties. nih.govresearchgate.net
Further research into polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are derivatives of 2-pyrrolidinone, has also revealed promising antioxidant capabilities. nih.gov In a study utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, six newly synthesized derivatives were tested for their radical scavenging ability. nih.gov Among these, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most potent radical scavenger. nih.gov Theoretical calculations further supported these experimental findings, suggesting that compound 4b is an effective scavenger of hydroxyl radicals (HO˙) in both polar and non-polar environments, with its efficacy being comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.gov
Investigations into other pyrrolidin-2-one derivatives have also shown varying degrees of antioxidant potency. researchgate.net A study involving fifteen synthesized compounds using the DPPH method found that most of the derivatives exhibited moderate to potent antioxidant activity, with the exception of two compounds that showed no activity. researchgate.net Additionally, the conjugation of L-proline, a pyrrolidine-containing amino acid, with other molecules has been explored to create novel compounds with antioxidant properties. mdpi.com One such compound demonstrated considerable activity against the DPPH radical. mdpi.com
Table of In Vitro Radical Scavenging Activity of Pyrrolidine Derivatives
| Compound/Derivative Series | Assay | Key Findings | Reference |
|---|---|---|---|
| Novel pyrrolidin-2-one derivatives | Not specified | Compound EP-40 showed significant antioxidant effect. | nih.govresearchgate.net |
| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | DPPH assay | Compound 4b was the most promising radical scavenger. | nih.gov |
| Pyrrolidin-2-one derivatives | DPPH method | Most of the 15 synthesized compounds showed potent or moderate antioxidant activity. | researchgate.net |
| L-proline conjugate | DPPH assay | Exhibited considerable activity against the DPPH radical. | mdpi.com |
Cytotoxicity Mechanisms in Cell Lines (Focus on Molecular Pathways, not Clinical Outcomes)
The cytotoxic effects of pyrrolidine-based compounds have been explored in various cancer cell lines, with research focusing on the underlying molecular mechanisms, particularly the induction of apoptosis and modulation of cellular pathways.
Several studies have demonstrated the pro-apoptotic effects of pyrrolidine derivatives in cancer cells. For instance, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC), a novel compound, was shown to inhibit the growth of several human cancer cell lines, with the most significant effect observed in the A549 lung cancer cell line. researchgate.net This compound was found to induce apoptosis in these cells. researchgate.net Similarly, another study reported that a pyrrolidine-2-carboxamide (B126068) derivative induced cytotoxic activity against HepG2 cells, leading to apoptosis. researchgate.net The observed morphological changes characteristic of apoptosis included chromatin condensation, cell and nuclear shrinkage, membrane blebbing, and DNA fragmentation. researchgate.net The study suggested a dose-dependent effect of the compound on inducing these pro-apoptotic events. researchgate.net
Furthermore, a class of compounds known as pyrrolo-1,5-benzoxazepines (PBOXs) have been identified as microtubule-targeting agents that can induce apoptosis in various cancer cell types. nih.gov Specifically, PBOX-6 and PBOX-15 were found to induce apoptotic cell death in oral squamous carcinoma cell lines by disrupting the microtubule network. nih.gov
The cytotoxic effects of some pyrrolidine derivatives are linked to their ability to modulate specific cellular pathways. For example, a series of enone-based derivatives were developed to inhibit neutrophil-mediated inflammation and were found to affect cellular signaling pathways. nih.gov One compound, in particular, was shown to inhibit neutrophilic superoxide (B77818) anion production and elastase release by affecting c-Jun N-terminal kinase (JNK) and Akt phosphorylation. nih.gov Another compound from the same series suppressed the formation of superoxide anion by attenuating various mitogen-activated protein kinases (MAPKs). nih.gov Importantly, these compounds did not show cytotoxicity in human neutrophils, indicating a targeted modulation of inflammatory pathways. nih.gov
In the context of cancer, the anti-proliferative effects of PBOX-6 and PBOX-15 in oral squamous carcinoma cells were associated with sustained G2/M arrest and a decrease in the expression of the DNA repair protein poly (ADP ribose) polymerase. nih.gov
Table of Cytotoxicity Mechanisms of Pyrrolidine Derivatives in Cell Lines
| Compound/Derivative Class | Cell Line(s) | Mechanism | Reference |
|---|---|---|---|
| N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) | A549 (lung), MDA-MB-231 (breast), 22Rv1 (prostate), HeLa (cervix) | Induction of apoptosis | researchgate.net |
| Pyrrolidine-2-carboxamide derivative | HepG2 | Induction of apoptosis (chromatin condensation, cell shrinkage, DNA fragmentation) | researchgate.net |
| Pyrrolo-1,5-benzoxazepines (PBOX-6 and PBOX-15) | Oral squamous carcinoma cell lines | Induction of apoptosis via microtubule disruption, sustained G2/M arrest | nih.gov |
| Enone-based derivatives | Human neutrophils | Modulation of MAPK and Akt pathways | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine derivatives, SAR studies have provided valuable insights into the impact of various substituents on their therapeutic potential. researchgate.net
The spatial orientation and nature of substituents on the pyrrolidine ring can significantly alter the biological profile of a drug candidate. researchgate.net The stereochemistry of the carbons in the pyrrolidine ring is a key feature, and different stereoisomers can exhibit distinct biological activities due to different binding modes with target proteins. researchgate.net For instance, in a series of pyrrolidine pentamine derivatives, modifications of functionalities and stereochemistry at five different positions (R1–R5) on the scaffold had varying effects on their inhibitory properties against AAC(6')-Ib, an enzyme that confers resistance to aminoglycoside antibiotics. nih.gov While truncations to the molecule led to a loss of activity, specific substitutions at the R1 position, such as moving an aromatic ring further from the scaffold or replacing it with a heteroatom-containing or hydroxy-substituted ring, were evaluated to understand their impact on inhibitory activity. nih.gov
The substituent on the nitrogen atom of the pyrrolidine ring also plays a critical role in determining the biological activity. In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, a series of aromatic replacements or substituents for the terminal phenyl group were examined to establish SAR. rsc.org This highlights the importance of the N-substituent in the interaction with the target enzyme.
Furthermore, in a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones designed as inhibitors of the aldo-keto reductase enzyme AKR1C3, variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring were found to severely diminish activity. researchgate.net This indicates that the specific arrangement and electronic properties of the N-phenylpyrrolidin-2-one moiety are critical for potent inhibition.
Role of the Carboxamide Linkage
In the broader class of pyrrolidine carboxamides, the amide group is frequently identified as a key pharmacophoric element responsible for critical binding interactions. nih.govplos.org Research on various pyrrolidine carboxamide derivatives has consistently highlighted the role of this linkage in establishing precise contacts within the active sites of biological targets. nih.gov
Hydrogen Bonding Capacity
One of the most vital functions of the carboxamide linkage is its participation in hydrogen bonding. The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are fundamental to the specificity and affinity of ligand-receptor binding.
For instance, in studies of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), the carboxamide moiety is crucial for orienting the inhibitor within the enzyme's active site. nih.gov X-ray crystallography of related inhibitors complexed with InhA has revealed a conserved hydrogen-bonding pattern with the cofactor NAD+ and the side-chain of the catalytic residue Tyr158. nih.gov This hydrogen bond network is considered essential for the inhibitory activity of this class of compounds. nih.gov The stability conferred by these specific hydrogen bonds anchors the molecule in a favorable orientation for effective inhibition.
Contribution to Molecular Conformation
The carboxamide bond possesses a planar geometry due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. This results in a partial double bond character that restricts rotation around the C-N bond, thereby reducing the conformational flexibility of the molecule. This structural rigidity is advantageous in drug design, as it can help to lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target.
Structure-activity relationship (SAR) analyses of various biologically active pyrrolidine derivatives have shown that the presence and orientation of the carbonyl group significantly influence biological activity. nih.gov This suggests that the conformational constraint imposed by the carboxamide linkage is a key determinant of the molecule's pharmacological efficacy. nih.gov
Electronic and Chemical Stability
The carboxamide group is generally stable to hydrolysis, contributing to the metabolic stability of the parent molecule. Its electronic nature allows it to serve as a versatile scaffold for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery programs. nih.gov The ability to modify substituents on both the nitrogen and carbonyl sides of the linkage allows for the fine-tuning of steric and electronic properties to optimize biological activity. nih.govnih.gov For example, numerous synthetic carboxamides have demonstrated significant inhibitory potency against various biological targets, indicating the functional group's broad applicability. plos.orgnih.gov
Interactive Data Tables
Table 1: Hydrogen Bonding Interactions of the Carboxamide Linkage in Analogous Compounds
The following table summarizes the key hydrogen bonding interactions involving the carboxamide moiety as observed in related pyrrolidine carboxamide inhibitors.
| Interacting Group | Role of Carboxamide | Biological Target Residue/Moiety | Reference |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Tyr158 (Side-Chain Hydroxyl) | nih.gov |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | NAD+ (Co-substrate) | nih.gov |
| Amide Hydrogen (N-H) | Hydrogen Bond Donor | Not specified in detail | nih.gov |
Table 2: Structure-Activity Relationship (SAR) Insights for the Carboxamide Group
This table outlines key findings from SAR studies on related compounds, emphasizing the importance of the carboxamide functional group.
| Compound Class | Observation | Implication for Activity | Reference |
| Benzimidazole Carboxamides | The presence of the carbonyl group greatly influences biological activity. | The C=O is critical for target interaction, likely through hydrogen bonding or dipole interactions. | nih.gov |
| Pyrrolidine Carboxamides | Modifications to substituents around the carboxamide linkage significantly alter inhibitory potency against InhA. | The chemical environment of the carboxamide is crucial for optimizing binding affinity. | nih.gov |
| General Carboxamides | Carboxamide-bearing compounds show significant lethal effects on Plasmodium falciparum. | The carboxamide functionality is a validated pharmacophore for antimalarial activity. | plos.org |
Advanced Applications and Future Research Directions in Chemical Science
N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide as a Ligand in Catalysis
The inherent chirality and functional group arrangement of this compound make it a promising candidate for a ligand in both organocatalysis and metal-mediated catalysis. The foundational pyrrolidine (B122466) ring is a well-established "privileged scaffold" in asymmetric synthesis.
The field of asymmetric organocatalysis frequently employs chiral pyrrolidine derivatives to catalyze a wide range of chemical transformations with high stereoselectivity. nih.govresearchgate.net The catalytic prowess of the pyrrolidine scaffold, as found in this compound, stems from two key mechanistic features:
Enamine/Iminium Catalysis: The secondary amine within the pyrrolidine ring can react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions. This activation mode is central to a vast number of classic organocatalytic reactions, including aldol (B89426) and Michael additions. nih.gov
Hydrogen Bonding: The carboxamide moiety (-CONH-) provides a hydrogen bond donor (the N-H group) that can interact with substrates, transition states, and reagents. This non-covalent interaction helps to create a well-defined, chiral environment around the reacting molecules, effectively shielding one face of the intermediate and directing the approach of the reaction partner, which is crucial for achieving high enantioselectivity. researchgate.net
The combination of these features in this compound suggests its potential utility as an organocatalyst. The allyl group, while not directly involved in the primary catalytic cycle, could be used to immobilize the catalyst on a solid support, facilitating its recovery and reuse.
Table 1: Potential Organocatalytic Reactions for this compound This table is interactive. Click on the headers to sort.
| Reaction Type | Role of Pyrrolidine Catalyst | Potential Outcome |
|---|---|---|
| Aldol Reaction | Forms an enamine with a donor ketone/aldehyde, activating it for nucleophilic attack. | Asymmetric C-C bond formation to produce chiral β-hydroxy carbonyls. |
| Michael Addition | Activates α,β-unsaturated carbonyls via iminium ion formation or activates donor aldehydes/ketones via enamine formation. | Enantioselective 1,4-conjugate addition to form chiral carbonyl compounds. |
| Mannich Reaction | Forms an enamine from an aldehyde/ketone, which then attacks an imine. | Synthesis of chiral β-amino carbonyl compounds. |
| Diels-Alder Reaction | Forms an iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO for cycloaddition. | Enantioselective formation of cyclic compounds. |
The pyrrolidine-2-carboxamide (B126068) structure is an effective bidentate ligand for coordinating with transition metals. The nitrogen atom of the pyrrolidine ring and the carbonyl oxygen of the amide group can act as a two-point binding site, forming a stable five-membered chelate ring with a metal center. When derived from chiral (L)- or (D)-proline, the resulting metal complex is chiral, enabling its use in a wide array of enantioselective catalytic reactions. mdpi.com
This compound could be employed to create chiral environments for metals such as palladium, rhodium, copper, and gold. nih.govmdpi.com These chiral metal complexes are instrumental in catalyzing reactions like asymmetric hydrogenations, C-H functionalization, and cross-coupling reactions. nih.govresearchgate.net The allyl group on the amide nitrogen offers a unique feature, providing a potential secondary coordination site or a reactive handle for creating more complex, multimetallic catalysts or for grafting the catalytic complex onto a polymer or surface.
Integration into Polymer Science (Reactive Monomer Considerations)
The prop-2-en-1-yl (allyl) group is a polymerizable functional group, positioning this compound as a specialty monomer for creating functional polymers. nih.gov Allyl monomers exhibit distinct polymerization behavior compared to more common vinyl monomers like styrenes or acrylates.
The primary challenge in the free-radical polymerization of allyl monomers is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This process terminates the growing polymer chain and creates a stable, less reactive allyl radical, which is slow to reinitiate polymerization. acs.org However, several advanced polymerization techniques can effectively incorporate allyl monomers:
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This controlled radical polymerization technique can manage the polymerization of less active monomers, offering control over molecular weight and dispersity.
Thiol-Ene Radical Polymerization: The allyl double bond is highly reactive toward thiol radicals in a step-growth polymerization mechanism. This is an efficient and versatile method for creating polymers and networks under mild conditions, often initiated by light. nih.gov
Ring-Opening Metathesis Polymerization (ROMP): While less common for simple allyl groups, specific catalyst systems can promote this mechanism.
By polymerizing this compound, new polymers can be synthesized where each repeating unit contains a chiral pyrrolidine-2-carboxamide side chain. Such polymers would possess unique properties, including optical activity, high polarity, and the capacity for hydrogen bonding, making them suitable for applications such as chiral stationary phases in chromatography or as chiral scaffolds in materials science.
Table 2: Polymerization Methods for Allyl-Functional Monomers This table is interactive. Click on the headers to sort.
| Polymerization Technique | Mechanism | Advantages for Allyl Monomers | Potential Polymer Architecture |
|---|---|---|---|
| Free-Radical Polymerization | Chain-growth | Simple setup, wide range of initiators. | Low molecular weight polymers or oligomers due to chain transfer. |
| RAFT Polymerization | Controlled radical chain-growth | Better control over molecular weight and architecture; can create block copolymers. | Well-defined linear and block copolymers. |
| Thiol-Ene Polymerization | Radical step-growth | High efficiency, insensitivity to oxygen, mild reaction conditions (photoinitiated). | Linear polymers (with dithiols) or cross-linked networks (with multi-functional thiols). |
| Cationic Polymerization | Chain-growth | Can be effective for certain electron-rich allyl ethers. | Linear polymers. |
Materials Science Applications (e.g., Functional Coatings, Cross-linking Agents)
The polymeric materials derived from this compound hold promise for various materials science applications. The inherent functionality of the monomer can be translated into materials with tailored properties.
Functional Coatings: Polymers containing the polar, hydrogen-bonding pyrrolidine-2-carboxamide group can be used to formulate functional coatings. These side chains could enhance adhesion to polar substrates (like glass, metal, or cellulose) and modify surface properties such as wettability and biocompatibility. The use of polymerizable allyl surfactants in coatings has been shown to improve properties like water resistance. researchgate.net Chiral polymer coatings could be used to create surfaces that selectively interact with other chiral molecules.
Cross-linking Agents: Diallyl compounds are frequently used as cross-linking agents to form thermoset resins. researchgate.net While this compound is a mono-allyl monomer, it can be copolymerized with di- or multi-functional monomers to introduce cross-links. Alternatively, the allyl group can serve as a site for post-polymerization cross-linking. For example, a linear polymer could be synthesized and later cross-linked through a thiol-ene reaction, forming a stable, functional hydrogel or elastomer. nih.gov
Development of Novel Chemical Probes
Chemical probes are essential tools for studying biological systems. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. researchgate.net this compound can serve as a versatile building block for the synthesis of novel chemical probes.
The key to its utility lies in the orthogonal reactivity of its functional groups. The pyrrolidine-2-carboxamide portion can be modified to create a ligand that binds to a specific biological target (e.g., an enzyme or receptor). The allyl group, meanwhile, acts as a convenient chemical handle for attaching reporter molecules. Using efficient and bio-orthogonal reactions like the thiol-ene click reaction, various tags can be appended to the molecule, including:
Fluorophores: For visualizing the location of the probe in cells or tissues using fluorescence microscopy.
Biotin: For affinity purification and identification of the probe's binding partners (e.g., target proteins).
Photo-crosslinkers: To permanently link the probe to its biological target upon irradiation with light.
This modular approach allows for the systematic development of probes to investigate biological pathways and validate new drug targets.
Q & A
Q. What are the common synthetic routes for N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide and its derivatives?
The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with allylamine (prop-2-en-1-amine) via carbodiimide-mediated amidation (e.g., EDC/HOBt). Modifications to the pyrrolidine ring or substituents are achieved through reductive amination, acylation, or alkylation. For example, N-allylation of pyrrolidine-2-carboxamide precursors can introduce the prop-2-en-1-yl group, as seen in proline mimetics . Building blocks like imidazo[1,2-a]pyridine derivatives may serve as intermediates for functionalization .
Q. How is the structural elucidation of this compound performed?
X-ray crystallography using programs like SHELXL is the gold standard. Single-crystal diffraction data are refined to resolve bond lengths, angles, and chiral centers. Complementary techniques include NMR (for stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, the InChI key and molecular formula (C₈H₁₂N₂O₂) are critical for database alignment .
Q. What pharmacological targets are associated with pyrrolidine-2-carboxamide derivatives?
These compounds exhibit affinity for angiotensin II type 1 (AT₁) receptors , enzyme inhibition (e.g., cysteine proteases ), and anticancer activity. For instance, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide analogs induce apoptosis in A549 lung cancer cells by suppressing inflammatory cytokines like IL-6 and TNF-α .
Advanced Research Questions
Q. How can researchers address contradictions in structure-activity relationship (SAR) data for pyrrolidine-2-carboxamide analogs?
Systematic synthesis of analogs with incremental structural changes (e.g., substituent positioning, stereochemistry) is essential. For example, replacing the allyl group with bulkier alkyl chains in AT₁ ligands revealed steric hindrance effects on receptor binding . Discrepancies in biological activity (e.g., apoptosis vs. cytotoxicity) require validation across multiple cell lines and dose-response assays . Computational docking studies can further rationalize SAR by mapping ligand-receptor interactions.
Q. What crystallographic strategies are recommended for resolving complex structures of this compound derivatives?
Use SHELXT for automated space-group determination and SHELXL for refinement. For twinned crystals or high disorder, implement restraints for bond lengths and anisotropic displacement parameters. Validation tools like WinGX/ORTEP ensure geometric accuracy and generate publication-quality ellipsoid diagrams. For chiral centers, confirm absolute configuration using resonant scattering or anomalous dispersion .
Q. What in vitro models are appropriate for evaluating pharmacological activity?
Cancer cell lines (e.g., A549 ) are used for apoptosis/cytotoxicity assays via flow cytometry or caspase-3 activation. Enzyme inhibition (e.g., cysteine proteases) is assessed using fluorogenic substrates and kinetic assays . For receptor-binding studies (e.g., AT₁), radioligand displacement assays in HEK293 cells transfected with the receptor are standard .
Q. How can computational methods predict the interaction of this compound with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. Docking software (e.g., AutoDock Vina) models binding poses, while QSAR analysis identifies critical physicochemical properties (e.g., logP, polar surface area) for activity . For example, proline mimetics were designed by aligning pyrrolidine-2-carboxamide geometry with native peptide substrates .
Q. What strategies preserve chiral integrity during asymmetric synthesis?
Use enantiopure starting materials (e.g., L-proline derivatives) and chiral auxiliaries. Catalytic asymmetric hydrogenation or organocatalysts (e.g., S-proline) minimize racemization . Reaction conditions (low temperature, inert atmosphere) and avoiding strong acids/bases further protect stereocenters .
Q. What analytical techniques characterize metal complexes of this compound?
UV-Vis spectroscopy identifies d-d transitions in Co(II)/Ni(II) complexes. Cyclic voltammetry assesses redox behavior, while EPR spectroscopy probes Cu(II) coordination geometry. Single-crystal X-ray diffraction resolves metal-ligand bond lengths and coordination spheres, as demonstrated for Zn(II)-pyrrolidine complexes .
Q. How should researchers optimize reaction conditions to minimize racemization?
Screen solvents (e.g., DMF vs. THF) and coupling reagents (e.g., HATU vs. DCC) to reduce epimerization. Monitor reactions via chiral HPLC or polarimetry. For example, N-acylation of pyrrolidine-2-carboxamides at 0°C in dichloromethane with DMAP catalysis retained >98% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
